molecular formula C23H24N2O3 B7709699 N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

Katalognummer: B7709699
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: RAQJVYUWHSDJIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Wirkmechanismus

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide binds selectively to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. This compound has been shown to modulate the activity of TSPO, leading to the regulation of these cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of TSPO activity.

Vorteile Und Einschränkungen Für Laborexperimente

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of this protein in various biological systems. In addition, this compound has been extensively studied and characterized, which allows for the accurate interpretation of experimental results. However, this compound has some limitations, including its relatively low affinity for TSPO and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide. One potential direction is the development of new radiotracers based on this compound for use in PET imaging. These radiotracers could be optimized for specific disease states and could provide valuable diagnostic and prognostic information. Another potential direction is the development of new therapeutic agents based on this compound for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. These agents could be designed to selectively target TSPO and could provide new treatment options for these diseases.

Synthesemethoden

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-bromopyridine in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This compound has been shown to selectively bind to TSPO, which is upregulated in various pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. PET imaging using this compound has shown promising results in the diagnosis and staging of these diseases.

Eigenschaften

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-16(2)19(12-15)22(18-6-5-11-24-14-18)25-23(26)17-9-10-20(27-3)21(13-17)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJVYUWHSDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.